![molecular formula C13H10FN3S B5667100 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B5667100.png)
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of imidazole and pyridine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the fluorophenyl and sulfanyl groups further enhances its chemical properties, making it a valuable target for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines are known to exhibit diverse biological activity, including acting as gaba a receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . Therefore, it’s plausible that 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine may interact with similar targets.
Mode of Action
Imidazo[4,5-b]pyridines are known to interact with their targets in a variety of ways, depending on the specific target and the functional groups present on the imidazo[4,5-b]pyridine molecule .
Biochemical Pathways
Given the diverse biological activity of imidazo[4,5-b]pyridines, it’s likely that this compound could influence a variety of pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 5458±450 °C, a density of 138±01 g/cm3, and a pKa of 309±010 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Imidazo[4,5-b]pyridines are known to have a range of effects, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by cyclization and introduction of the sulfanyl group. One common method involves the use of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine in methanol, yielding the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the fluorophenyl and sulfanyl groups.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties.
Uniqueness
2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine is unique due to the presence of the fluorophenyl and sulfanyl groups, which enhance its chemical reactivity and potential biological activities. These modifications can lead to improved pharmacokinetic properties and increased specificity for certain molecular targets.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-10-5-2-1-4-9(10)8-18-13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUZLVUOWEXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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